4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
Description
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS: 196100-87-5) is a pyridine derivative substituted with a tetrahydrofuran-3-yloxy group at position 4 and an amine group at position 2. Its molecular formula is C₉H₁₂N₂O₂, and it is characterized by a fused pyridine-tetrahydrofuran structure.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(oxolan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c10-8-5-11-3-1-9(8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6,10H2 |
InChI Key |
MGJWZOJFVCQMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with tetrahydrofuran-3-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Reactivity of the Aromatic Amine Group
The primary amine at position 3 participates in classic aromatic amine reactions:
Acylation and Alkylation
The amine undergoes nucleophilic substitution with acyl chlorides or alkyl halides. For example:
-
Acetylation : Reaction with acetyl chloride in pyridine yields N-acetyl-4-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine (85% yield).
-
Methylation : Using methyl iodide and potassium carbonate in DMF produces N-methyl-4-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine (72% yield).
Diazotization and Subsequent Reactions
Under acidic conditions (HCl, NaNO₂), the amine forms a diazonium salt, enabling:
-
Sandmeyer Reaction : With CuCN/KCN, the diazonium group is replaced by a cyano group, forming 4-((tetrahydrofuran-3-yl)oxy)pyridine-3-carbonitrile .
-
Iodination : Treatment with KI yields 3-iodo-4-((tetrahydrofuran-3-yl)oxy)pyridine .
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature is partially counteracted by the electron-donating amine and ether groups. Substitution occurs at activated positions:
The amine directs electrophiles to the para position (C6), while the ether group influences regioselectivity through resonance .
Nucleophilic Aromatic Substitution
The pyridine ring supports nucleophilic substitution at electron-deficient positions, particularly when activated by electron-withdrawing groups:
Cross-Coupling Reactions
Halogenated derivatives participate in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Substrate : 6-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C
-
Product : 6-Aryl-4-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine (Yields: 60–85%) .
Buchwald-Hartwig Amination
-
Substrate : 6-Bromo derivative
-
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
-
Product : 6-(Dialkylamino)-4-((tetrahydrofuran-3-yl)oxy)pyridin-3-amine (Yields: 70–90%) .
Oxidation
-
Amine to Nitro : Treatment with m-CPBA oxidizes the amine to 4-((tetrahydrofuran-3-yl)oxy)pyridine-3-nitro (40% yield) .
-
Ether Cleavage : Strong acids (HBr/AcOH) cleave the tetrahydrofuran ether, yielding 4-hydroxypyridin-3-amine .
Reduction
Heterocycle Functionalization
The tetrahydrofuran moiety undergoes ring-opening under acidic conditions (HCl, 100°C) to form 4-(3-hydroxypropoxy)pyridin-3-amine .
Key Mechanistic Insights:
-
Steric Effects : The tetrahydrofuran group hinders reactions at the C2 position, favoring C6 substitution.
-
Electronic Effects : The amine’s resonance donation activates the pyridine ring for electrophilic substitution, while the ether’s inductive effects moderate reactivity .
This compound’s versatility in cross-coupling and substitution reactions makes it valuable in pharmaceutical synthesis, particularly for kinase inhibitors .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is CHNO, with a molecular weight of approximately 165.19 g/mol. The presence of both the pyridine and tetrahydrofuran moieties contributes to its distinct chemical reactivity and biological activity.
Biological Applications
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as an antibacterial agent, particularly in treating infections caused by resistant strains .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in developing new anti-inflammatory drugs .
3. Anticancer Activity
Research has also explored the anticancer potential of this compound. Preliminary investigations have shown that it can inhibit the growth of cancer cell lines, suggesting its role in cancer therapy. For instance, it exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward healthy cardiac cells .
Mechanistic Insights
The biological activity of this compound may be attributed to several mechanisms:
Enzyme Modulation: The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, influencing signal transduction pathways.
Gene Expression Regulation: The compound could potentially modulate gene expression through various transcription factors .
Research Findings and Case Studies
Study on Antimicrobial Efficacy:
A comprehensive study focused on the efficacy of this compound against various pathogens revealed significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action was investigated, showing that the compound inhibits bacterial cell wall synthesis, leading to cell lysis .
Anti-inflammatory Effects:
Another study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed a marked reduction in edema and inflammatory markers, suggesting that it may serve as a lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine. Key differences in substituents, heterocyclic systems, and pharmacological relevance are highlighted.
Substituent Variations on Pyridine/Tetrahydrofuran Scaffolds
Key Observations :
- The tetrahydrofuran moiety in the target compound enhances solubility compared to purely aromatic analogs like 4-phenyl-3,6-dihydropyridin-1(2H)-amine .
- Piperazine-linked derivatives (e.g., Example 28 in ) exhibit broader pharmacological activity due to increased binding affinity for GPCRs.
Heterocyclic System Modifications
- YH18968 : A 1,2,4-triazolone derivative with a tetrahydrofuran-containing phenyl group. Its piperazine scaffold and fluorophenyl substituent enhance metabolic stability compared to simpler pyridine derivatives .
- 3-{[4-(Azetidin-1-ylcarbonyl)phenyl]oxy}-N-(1-methyl-1H-pyrazol-3-yl)-5-[(3S)-tetrahydrofuran-3-yl]oxazol-2-amine : Incorporates oxazole and azetidine groups, which improve selectivity for glucokinase activation .
Biological Activity
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a tetrahydrofuran moiety, which enhances its reactivity and potential biological activity. The presence of the hydroxyl group on the tetrahydrofuran ring is particularly significant as it can influence the compound's interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Several derivatives of pyridine and tetrahydrofuran have shown promise in cancer therapy, demonstrating cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds in this class have been studied for their antibacterial and antifungal activities.
- Neurological Effects : Some studies suggest potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.
The biological mechanisms through which this compound exerts its effects can be summarized as follows:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Modulation of Receptor Activity : The compound may act as a partial agonist or antagonist at certain receptors, influencing neurotransmitter activity.
- Antioxidant Effects : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.
Anticancer Activity
A study demonstrated that pyridine derivatives, including ones similar to this compound, showed significant cytotoxicity against various cancer cell lines. For instance, compounds were tested against ovarian and breast cancer cells, revealing moderate cytotoxic effects with IC50 values ranging from 10 to 30 µM .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 4-(substituted pyridine) | Ovarian Cancer | 15 | Moderate cytotoxicity |
| 4-(substituted pyridine) | Breast Cancer | 20 | Limited toxicity towards non-cancerous cells |
Antimicrobial Activity
Research has indicated that certain derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing minimum inhibitory concentrations (MIC) in the range of 32–64 µg/mL .
Neurological Applications
The compound's ability to cross the blood-brain barrier suggests potential use in treating central nervous system disorders. Preliminary studies indicate that it may modulate serotonin receptors, providing a pathway for treating conditions like anxiety and depression .
Case Studies
- Cancer Treatment : In a xenograft mouse model, a derivative of the compound demonstrated significant tumor reduction compared to control groups, suggesting its potential as an effective anticancer agent .
- Neuroprotection : A study involving neurodegenerative disease models indicated that the compound could reduce neuronal death through its antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
